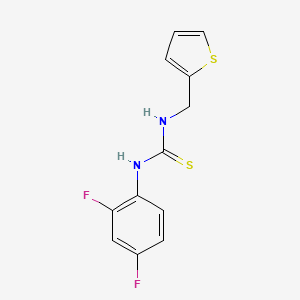![molecular formula C14H22N4O2S B5556867 (1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)
(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related diazabicyclo nonane derivatives involves complex chemical reactions. For example, the synthesis of trifluoromethanesulfonate and bis(trifluoromethylsulfonyl)imide salts from diazabicyclo nonane structures has been explored, indicating the complexity and variety of approaches possible for synthesizing compounds with similar structures (Tolstikova, Bel’skikh, & Shainyan, 2010).
Molecular Structure Analysis
The molecular structure of diazabicyclo nonane derivatives is characterized by their unique bicyclic framework, which influences their chemical behavior and interactions. Research on the structural aspects of similar compounds, like 1,4-diazabicyclo[2.2.2]octane (DABCO) derived quaternary ammonium salts, provides insights into the molecular arrangement and potential reactivity of such structures (Maraš, Polanc, & Kočevar, 2012).
Chemical Reactions and Properties
Diazabicyclo nonane derivatives undergo various chemical reactions that highlight their reactivity and potential for further chemical modification. For instance, the oxidative sulfonamidation of 1,5-hexadiene to yield diazabicyclo[3.2.1]octane frameworks showcases the chemical versatility of these structures (Shainyan, Moskalik, Astakhova, & Schilde, 2014).
Physical Properties Analysis
The physical properties of diazabicyclo nonane derivatives, such as their thermal behavior and polymorphism, are crucial for understanding their stability and applications. Studies on related compounds, like the salts of DABCO and bis(trifluoromethylsulfonyl)amine, provide valuable information on their physical characteristics and behavior under different conditions (Laus et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential for the application and further modification of diazabicyclo nonane derivatives. Research focusing on the reactivity and functionalization of these compounds can shed light on their chemical properties and potential uses (Goli-Jolodar & Shirini, 2017).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Protective Groups
A study by Chandrasekhar & Sarkar (1998) introduced 3-phenylsulfonyl 1,2 propane diol as an efficient new protection reagent for aldehydes and ketones, highlighting its application in synthetic chemistry for the protection and deprotection of carbonyl groups under nonaqueous conditions. This approach emphasizes the utility of sulfonyl-based compounds in synthetic methodologies, offering a glimpse into the broader applications of similar structures (Chandrasekhar & Sarkar, 1998).
Catalysis and Green Chemistry
Goli-Jolodar & Shirini (2017) reported the use of a nano-sized Brönsted acid catalyst for synthesizing pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones derivatives under environmentally friendly conditions. This work underlines the role of sulfonyl-containing diazabicyclo nonane derivatives in facilitating green chemistry approaches, where such catalysts enable high yields and contribute to sustainable chemical processes (Goli-Jolodar & Shirini, 2017).
Antimicrobial Applications
El‐Wahab et al. (2015) explored the antimicrobial efficacy of pyrimidine derivatives when incorporated into polyurethane varnish and printing ink paste. This study showcases the potential of sulfonyl-substituted diazabicyclo nonane compounds in enhancing the antimicrobial properties of surface coatings, indicating their importance in the development of antimicrobial materials (El‐Wahab et al., 2015).
Receptor Affinity and Cytotoxicity
Geiger et al. (2007) synthesized stereoisomeric alcohols and methyl ethers from (R)- and (S)-glutamate, demonstrating significant σ1 receptor affinity and cytotoxic activity against human tumor cell lines. This research illustrates how structural modifications in the 6,8-diazabicyclo[3.2.2]nonane scaffold can influence biological activity, offering insights into the design of new compounds with potential therapeutic applications (Geiger et al., 2007).
Eigenschaften
IUPAC Name |
(1S,5R)-6-propylsulfonyl-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-2-8-21(19,20)18-10-12-4-5-13(18)11-17(9-12)14-15-6-3-7-16-14/h3,6-7,12-13H,2,4-5,8-11H2,1H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOLIBJUEWAFDV-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CC2CCC1CN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCS(=O)(=O)N1C[C@H]2CC[C@@H]1CN(C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(tetrahydrofuran-3-yl)-5-{2-[5-(2-thienyl)-2-furyl]ethyl}-1,2,4-oxadiazole](/img/structure/B5556785.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,4-difluorobenzamide](/img/structure/B5556795.png)
![6-{[(4aS*,7aR*)-4-(cyclopropylmethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5556803.png)
![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5556807.png)
![3-[2-(dimethylamino)ethyl]-8-[2-(methylamino)isonicotinoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5556822.png)
![N-({1-[2-(4-bromophenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5556827.png)
![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)
![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)


![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)